
3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide is a chemical compound that has been studied extensively in the field of scientific research. It is also known by the name 'CPB' and has been found to have several applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective properties and may help in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective properties and may help in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide in lab experiments include its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been found to have potential applications in the field of neuroscience and drug discovery. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide. These include further research on its mechanism of action, its potential use as a therapeutic agent for the treatment of various diseases, and its potential applications in the field of neuroscience and drug discovery. Other future directions include the development of new and more efficient synthesis methods for this compound and the study of its potential side effects and toxicity.
Synthesemethoden
The synthesis of 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide involves several steps. The first step involves the reaction of 3-bromophenylacetic acid with pyrrolidine to form 3-pyrrolidin-1-ylphenylacetic acid. The second step involves the reaction of 3-pyrrolidin-1-ylphenylacetic acid with 2-chloropropanoyl chloride to form 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide. The final product is purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide has been found to have several applications in the field of scientific research. It has been studied extensively for its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been found to have potential applications in the field of neuroscience and drug discovery.
Eigenschaften
IUPAC Name |
3-(2-chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(19-17(23)13(2)18)10-16(22)20-14-6-5-7-15(11-14)21-8-3-4-9-21/h5-7,11-13H,3-4,8-10H2,1-2H3,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAIPSQPFYSWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)
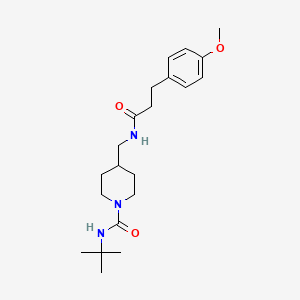
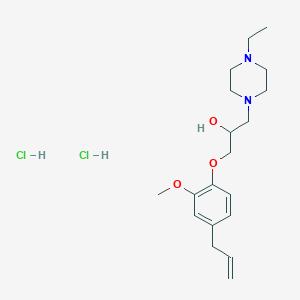
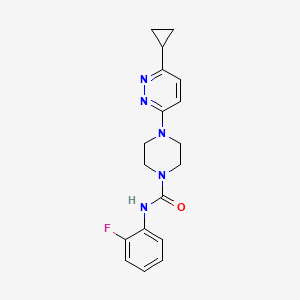
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)
![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)
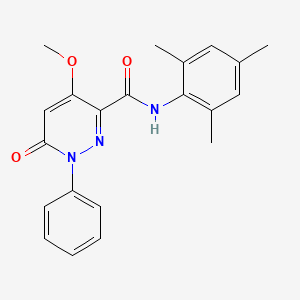
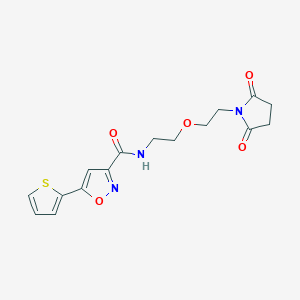
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)